1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-4-{[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]METHYL}PIPERIDINE
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a 2,3-dihydrobenzo[b][1,4]dioxin ring, a sulfonyl group attached to a piperidin ring, a thioether linkage, and a 4-methylthiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of the rings and the functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin ring and the 4-methylthiazole ring could potentially interact through pi-stacking .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity .Scientific Research Applications
Caspase-3 Inhibition
Research on isatin 1,2,3-triazoles, which share structural similarities to the compound , has identified potent inhibitors against caspase-3. These inhibitors, including compounds with dihydrobenzo[b][1,4]dioxin moieties, show competitive inhibitory mechanisms against caspase-3, suggesting potential applications in studying apoptosis and developing anti-cancer therapies (Jiang & Hansen, 2011).
Synthesis of Cyclic Sulfonamides
Cyclic sulfonamides have been synthesized through intramolecular Diels-Alder reactions involving derivatives of buta-1,3-diene-1-sulfonic acid amide. This methodology could be relevant for producing novel cyclic compounds with potential pharmacological activities, including those related to the target compound (Greig, Tozer, & Wright, 2001).
Thiopeptide Antibiotic Synthesis
The total synthesis of thiopeptide antibiotics, which contain sulfur and highly modified cyclic peptides, outlines a pathway that could be adapted for synthesizing compounds with similar structural features. This includes the use of modified Bohlmann−Rahtz pyridine synthesis for constructing complex heterocyclic cores (Bagley, Bashford, Hesketh, & Moody, 2000).
Antimalarial and COVID-19 Drug Potential
A study investigating antimalarial sulfonamides for COVID-19 drug applications provides insights into the reactivity of sulfonamide derivatives, leading to aminothiazole, aminooxazole, and related compounds. This research highlights the potential for compounds with sulfonamide and thiazole components to exhibit significant biological activity (Fahim & Ismael, 2021).
Antibacterial Activity of Sulfone Derivatives
Sulfone derivatives containing oxadiazole moieties, structurally similar to the target compound, have demonstrated effective antibacterial activities against rice bacterial leaf blight. This suggests potential agricultural applications in developing plant protection strategies (Shi et al., 2015).
Future Directions
Properties
IUPAC Name |
2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methylsulfanyl]-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S3/c1-13-11-25-18(19-13)26-12-14-4-6-20(7-5-14)27(21,22)15-2-3-16-17(10-15)24-9-8-23-16/h2-3,10-11,14H,4-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBDSVORMZBHSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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